“1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine” is a chemical compound with the molecular formula C7H13N3 . It has a molecular weight of 139.20 g/mol . The IUPAC name for this compound is 1-(1,3-dimethylpyrazol-4-yl)ethanamine .
The InChI code for “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine” is 1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. The compound has one rotatable bond .
“1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine” has a molecular weight of 139.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 43.8 Ų . It is a liquid at room temperature .
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine is a chemical compound with the molecular formula CHN and a CAS number of 911788-36-8. This compound is a derivative of pyrazole, which is a five-membered aromatic heterocyclic compound containing two nitrogen atoms. The structure of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine features a pyrazole ring substituted with two methyl groups at positions 1 and 3 and an ethanamine group at position 4. It is classified as an amine and a heterocyclic compound, making it of interest in various fields including medicinal chemistry and materials science.
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with ethylamine. This reaction is often conducted under controlled conditions to optimize yield and purity. Commonly used solvents include dimethylformamide or ethanol, and the process may include catalysts to facilitate the reaction.
The reaction mechanism generally involves nucleophilic attack by the amine on the carbon atom of the pyrazole ring. The reaction conditions such as temperature, pressure, and concentration are crucial for maximizing the yield. Industrial methods may employ continuous flow reactors for efficiency, alongside purification techniques like recrystallization or chromatography to isolate the final product in high purity.
This structure indicates that the compound has potential for various interactions due to its functional groups, particularly the amino group which can participate in hydrogen bonding and other interactions.
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine can undergo several types of chemical reactions:
Common reagents used include potassium permanganate for oxidation and various halogenating agents for substitution reactions. The specific products formed depend on the reagents and conditions used during these reactions.
The mechanism of action for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This compound may modulate enzyme activity or receptor binding, leading to various biological effects that are context-dependent. Understanding these interactions is crucial for exploring its potential therapeutic applications.
Relevant data indicates that this compound exhibits unique properties due to its pyrazole structure, which contributes to its reactivity and potential applications in synthesis and biological activity .
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine has several applications in scientific research:
Research continues into its potential therapeutic uses and effectiveness against various diseases due to its unique chemical structure .
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanamine represents a structurally specialized pyrazole derivative where an ethylamine side chain is appended to the 4-position of a 1,3-dimethyl-substituted pyrazole ring. This configuration merges the inherent pharmacological advantages of the pyrazole scaffold with the versatile chemical reactivity and hydrogen-bonding capabilities of a primary amine. The 1,3-dimethyl substitution pattern confers metabolic stability by protecting against N-dealkylation, while the 4-position substitution provides a synthetically accessible handle for structural diversification. This molecular architecture positions it as a privileged intermediate in rational drug design, enabling the development of targeted bioactive molecules across therapeutic areas including oncology, metabolic diseases, and inflammation [1] [6].
The historical trajectory of pyrazole-based amines began with Ludwig Knorr's pioneering synthesis of pyrazole derivatives in 1883 via cyclocondensation of β-diketones with hydrazines [6]. This foundational work established the core synthetic paradigm that would evolve throughout the 20th century. The discovery of biologically active pyrazole amines accelerated significantly in the 1960s-1980s with the development of antihistaminic (e.g., betazole) and anti-inflammatory agents bearing aminomethylpyrazole moieties. The emergence of 1,3-dimethyl-4-acetylpyrazole as a key synthetic precursor enabled efficient reductive amination pathways to 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine derivatives. Advancements in regioselective functionalization, particularly through Vilsmeier-Haack formylation of protected pyrazoles and subsequent transformations, provided reliable access to this scaffold [6]. The 21st century witnessed revolutionary synthetic methodologies including multicomponent reactions catalyzed by humic acid or nano-ZnO, microwave-assisted cyclizations, and transition-metal-free trifluoromethylation techniques that dramatically improved the efficiency and diversity of pyrazole amine synthesis [2] [4] [6].
Table 1: Historical Development of Pyrazole-Based Amines
Time Period | Key Development | Significance |
---|---|---|
1883 | Knorr's synthesis of pyrazoles | First systematic method for pyrazole core formation via 1,3-dicarbonyl-hydrazine condensation |
1960s | Betazole development | Demonstrated pyrazole amines as viable drug candidates (H2-receptor agonist) |
1980s-1990s | Vilsmeier-Haack functionalization | Enabled regioselective 4-position modification of protected pyrazoles |
2000s | Multicomponent reaction optimization | Improved synthetic efficiency for complex pyrazole amine hybrids |
2010s-Present | Green chemistry approaches (nano-ZnO, humic acid) | Enhanced sustainability and atom economy in pyrazole amine synthesis |
Pyrazole derivatives exhibit exceptional structural diversity that translates to broad pharmacological profiles, with documented activities spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic therapeutic domains. Clinically successful pyrazole-containing drugs include the selective COX-2 inhibitor celecoxib (anti-inflammatory), the ALK/ROS1 inhibitor crizotinib (anticancer), the cannabinoid receptor antagonist rimonabant (anti-obesity, withdrawn), and the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin (antidiabetic) [1] [4] [6]. The pyrazole nucleus contributes to target binding through multiple mechanisms: (1) its nitrogen atoms facilitate hydrogen bonding with biological targets, (2) the aromatic system enables π-π stacking interactions, and (3) the dipole moment enhances binding affinity in hydrophobic pockets. Specific structural modifications profoundly influence biological activity; for instance, 3,5-diarylpyrazoles demonstrate potent COX-2 inhibition, while 4-(aminomethyl)pyrazoles exhibit significant kinase inhibitory activity. Pyrazole-containing compounds have demonstrated nanomolar to micromolar potency against diverse targets, with recent studies reporting IC50 values as low as 0.28 µM against A549 lung cancer cells and 13.66 µM against α-glucosidase, representing a 52-fold improvement over acarbose [1] [4].
The 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine scaffold serves as a versatile molecular platform for rational drug design due to its balanced physicochemical properties and synthetic flexibility. The dimethyl substitution at N1 and C3 positions provides steric protection against metabolic degradation while maintaining planarity essential for target binding. The primary amine functionality enables multiple diversification strategies: (1) amide bond formation with carboxylic acids or activated esters, (2) reductive amination with aldehydes/ketones, (3) urea/thiourea synthesis with isocyanates/isothiocyanates, and (4) sulfonamide formation with sulfonyl chlorides. This chemical versatility facilitates scaffold modification to optimize pharmacokinetic properties and target affinity [4] [6].
Structure-activity relationship (SAR) studies reveal that modifications to the ethylamine linker significantly influence bioactivity. Elongation of the carbon chain enhances flexibility for target engagement, while acylation transforms the hydrogen bond donor capability to acceptor properties. Molecular hybridization strategies exploit this scaffold by conjugating it with other pharmacophores through the amine group, creating multitargeting agents. For example, pyridylpyrazole amide derivatives have demonstrated dual antioxidant and anti-inflammatory activities superior to standard drugs in in vitro models. Similarly, pyrazole-phthalazine hybrids linked through amide bonds show exceptional α-glucosidase inhibition (Ki = 34.75 µM) [4]. Computational analyses indicate that the scaffold's amine group contributes significantly to binding energy through hydrogen bonding interactions with key residues in enzymatic targets, while the dimethylpyrazole moiety facilitates hydrophobic contacts within binding pockets [4].
Table 2: Structure-Activity Relationship Features of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanamine Derivatives
Structural Element | Functional Role | Bioactivity Implications |
---|---|---|
N1-Methyl Group | Metabolic stability enhancement | Reduced oxidative dealkylation, improved half-life |
C3-Methyl Group | Steric protection & electronic effects | Enhanced lipophilicity for membrane penetration |
Pyrazole Core | Rigid planar structure & dipole moment | π-π stacking with aromatic residues in binding sites |
C4-Linkage Position | Directional vectoring of substituents | Optimal spatial orientation for pharmacophore attachment |
Ethylamine Side Chain | Hydrogen bond donor capacity & derivatization site | Enables salt bridge formation with target proteins |
Key Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7